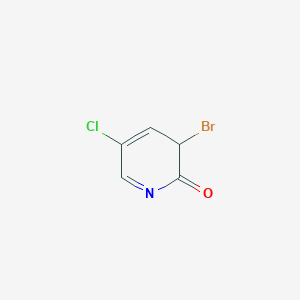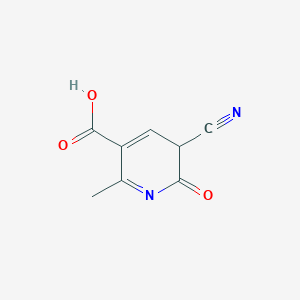
Cbl-b-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-20 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, which is a member of the RING-type E3 ubiquitin ligases. These ligases play a crucial role in the regulation of immune cell activity by promoting the ubiquitination and subsequent degradation of receptor tyrosine kinases.
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-20 involves several key steps, including the formation of lactam structures. The synthetic routes typically involve the use of heteroaryl compounds, which are substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions often require specific reagents and catalysts to achieve the desired product. Industrial production methods for this compound are designed to optimize yield and purity, ensuring that the compound meets the necessary standards for pharmaceutical applications .
Analyse Chemischer Reaktionen
Cbl-b-IN-20 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include halogens, alkyl groups, and other substituents that modify the compound’s structure to enhance its inhibitory activity. The major products formed from these reactions are typically more potent inhibitors of Cbl-b, which can effectively modulate immune responses .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-20 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer immunotherapy, this compound has shown promise in enhancing the efficacy of immune checkpoint inhibitors, such as anti-PD-1 antibodies, by reducing T-cell exhaustion and increasing cytokine production. This compound has also been studied for its potential to stimulate both adaptive and innate immune responses, making it a valuable tool in the development of new cancer treatments .
Wirkmechanismus
The mechanism of action of Cbl-b-IN-20 involves its binding to the N-terminal fragment of Cbl-b, which includes the tyrosine kinase binding domain, linker region, and RING finger domain. By binding to these regions, this compound locks the protein in an inactive conformation, preventing it from ubiquitinating and degrading receptor tyrosine kinases. This inhibition leads to enhanced immune cell activity and a reduction in immunosuppressive signals within the tumor microenvironment .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-20 is unique among Cbl-b inhibitors due to its potent binding affinity and ability to modulate immune responses effectively. Similar compounds include NX-1607 and other lactam-based inhibitors, which also target the Cbl-b protein but may differ in their binding mechanisms and efficacy. These compounds are currently being studied in clinical trials to determine their potential as cancer immunotherapies .
Eigenschaften
Molekularformel |
C32H29F3N8O |
|---|---|
Molekulargewicht |
598.6 g/mol |
IUPAC-Name |
4-[2-cyclopropyl-6-[6-[(2-methylpropylamino)methyl]-4-oxo-8-(trifluoromethyl)quinazolin-3-yl]pyridin-4-yl]-3-(4-methyl-1,2,4-triazol-3-yl)benzonitrile |
InChI |
InChI=1S/C32H29F3N8O/c1-18(2)14-37-15-20-9-25-29(26(10-20)32(33,34)35)38-16-43(31(25)44)28-12-22(11-27(40-28)21-5-6-21)23-7-4-19(13-36)8-24(23)30-41-39-17-42(30)3/h4,7-12,16-18,21,37H,5-6,14-15H2,1-3H3 |
InChI-Schlüssel |
DJZIHOBVAUTECL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC(=CC(=N3)C4CC4)C5=C(C=C(C=C5)C#N)C6=NN=CN6C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


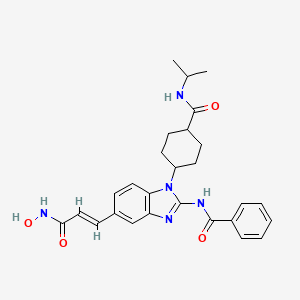
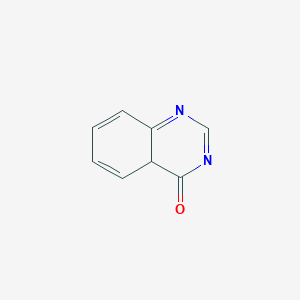

![tert-butyl4-(4-chloro-3aH-imidazo[4,5-c]pyridin-6-yl)piperidine-1-carboxylate](/img/structure/B12362052.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12362059.png)
![N-[1-[6-(1,1-difluoroethyl)-4-(2-methoxyethoxy)pyridin-2-yl]spiro[2H-pyrrolo[3,2-c]pyridine-3,1'-cyclopropane]-6-yl]acetamide](/img/structure/B12362065.png)
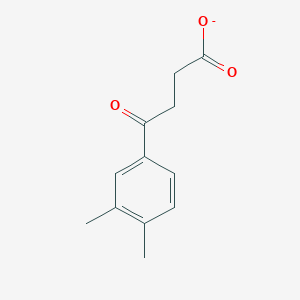


![N-[5-[(Z)-[6-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]-2-oxo-1H-indol-3-ylidene]methyl]-2,4-dimethyl-1H-pyrrol-3-yl]-2-pyrrolidin-1-ylacetamide](/img/structure/B12362099.png)
![5-bromo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12362105.png)
![(2S)-2-[[4-[(2-imino-4-oxo-4aH-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;dihydrate](/img/structure/B12362111.png)
